2-Methyl-3-propylpyrazine
Overview
Description
N-Desethylsunitinib hydrochloride is a major active metabolite of the anticancer drug sunitinib. It is a multi-target tyrosine kinase inhibitor, which means it can inhibit several types of tyrosine kinases that are involved in the growth and spread of cancer cells .
Mechanism of Action
Target of Action
It is known to be used as a flavor and fragrance agent , suggesting that its targets could be olfactory and gustatory receptors.
Pharmacokinetics
As a small molecule (molecular weight: 1361943 ), it is likely to have good bioavailability.
Result of Action
2-Methyl-3-propylpyrazine is known to impart a nutty odor and an earthy flavor . This suggests that its molecular and cellular effects are primarily sensory, influencing taste and smell perception.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a flavor and fragrance agent may be affected by factors such as temperature, pH, and presence of other compounds. It is known to be a stable compound under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desethylsunitinib hydrochloride is synthesized through the demethylation of sunitinib. The process involves the use of specific reagents and conditions to remove the ethyl group from sunitinib, resulting in the formation of N-Desethylsunitinib.
Industrial Production Methods
The industrial production of N-Desethylsunitinib hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
N-Desethylsunitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Desethylsunitinib hydrochloride, which can have different biological activities and properties .
Scientific Research Applications
N-Desethylsunitinib hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors and their mechanisms of action.
Biology: It is used in cell culture studies to investigate its effects on cancer cell growth and proliferation.
Medicine: It is studied for its potential therapeutic effects in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
Industry: It is used in the development of new anticancer drugs and formulations .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: The parent compound from which N-Desethylsunitinib hydrochloride is derived. It has similar tyrosine kinase inhibitory effects but is metabolized to form N-Desethylsunitinib hydrochloride.
Sorafenib: Another multi-target tyrosine kinase inhibitor used in cancer treatment. It has a different chemical structure but similar mechanisms of action.
Pazopanib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. .
Uniqueness
N-Desethylsunitinib hydrochloride is unique due to its specific inhibitory effects on multiple RTKs and its role as a major active metabolite of sunitinib. It contributes significantly to the therapeutic effects of sunitinib and has distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-methyl-3-propylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKNALRUSOTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051758 | |
Record name | 2-Methyl-3-propylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 to 190.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methyl-3-propylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15986-80-8 | |
Record name | 2-Methyl-3-propylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15986-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-methyl-3-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methyl-3-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-propylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-propylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-3-propylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-methyl-3-propylpyrazine in perilla seed oil?
A: This study marks the first-ever identification of this compound in perilla seed oil. [] This discovery contributes to a deeper understanding of the oil's flavor profile, as pyrazines are known to contribute to roasted, nutty, and earthy aromas. Further research can explore the specific sensory attributes contributed by this compound and its potential impact on consumer perception of perilla seed oil.
Q2: How does the roasting process affect the concentration of this compound in perilla seed oil?
A: While the study doesn't isolate the specific impact on this compound, it highlights that roasting significantly influences the overall pyrazine content in perilla seed oil. [] Darker roasts, in particular, were found to contain a higher concentration of pyrazines compared to lighter roasts. This suggests that the roasting process likely plays a role in the formation or release of this compound, contributing to the distinct aroma of roasted perilla seed oil.
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